Differential Antitumor Potential Against MCF-7 and KATO III Cell Lines
The target compound, a naphthoisoxazolequinone, shares a core scaffold with a series of naphthoisoxazolequinone carboxamide hybrids that showed broad antiproliferative activity. These closely related hybrids were tested against MCF-7 breast adenocarcinoma and KATO III gastric carcinoma cell lines, yielding IC50 values between 22.9 and 215.3 µM [1]. While no direct testing of the target compound is available, its core structure is associated with this spectrum of activity. The presence of a 5,7,8-trimethoxy and 3-pentyl substitution differentiates it from the reported carboxamide hybrids, suggesting a potentially distinct cytotoxic profile that warrants direct comparative investigation.
| Evidence Dimension | In vitro antiproliferative activity |
|---|---|
| Target Compound Data | Not available |
| Comparator Or Baseline | Naphthoisoxazolequinone carboxamide hybrids: IC50 = 22.9–215.3 µM against MCF-7 and KATO III cells |
| Quantified Difference | Cannot be calculated |
| Conditions | In vitro cytotoxicity assay on cultured MCF-7 and KATO III cells |
Why This Matters
Establishes the scaffold's potential for antitumor activity and provides a quantitative range for initial screening, though direct procurement decisions require confirmatory testing of the specific compound.
- [1] Maldonado, J. et al. Synthesis, in vitro evaluation and molecular docking studies of novel naphthoisoxazolequinone carboxamide hybrids as potential antitumor agents. Polycyclic Aromatic Compounds, 2023, 43, 4960-4983. View Source
